molecular formula C30H22 B1295331 p-Quinquephenyl CAS No. 3073-05-0

p-Quinquephenyl

Cat. No. B1295331
CAS RN: 3073-05-0
M. Wt: 382.5 g/mol
InChI Key: OMCUOJTVNIHQTI-UHFFFAOYSA-N
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Description

P-Quinquephenyl is a compound with the CAS Number 3073-05-0 . It is also known by the IUPAC name 1,1’:4’,1’‘:4’‘,1’‘’:4’‘’,1’‘’'-quinquephenyl . It is used in laboratory chemicals .


Synthesis Analysis

Aromatic polyimides containing a p-quinquephenyl unit have been synthesized from tetracarboxylic dianhydride and various aromatic diamines .


Molecular Structure Analysis

The crystal structure of p-quinquephenyl at 293 K and 85 K was refined by single-crystal X-ray diffraction . High-quality crystals were grown by slow cooling of a hot chlorobenzene solution .


Physical And Chemical Properties Analysis

P-Quinquephenyl has a molecular weight of 382.5 . It is stored at a temperature of 28°C . The physical and chemical properties of p-Quinquephenyl include a density of 1.1333 (estimate), a melting point of 386.45°C, a boiling point of 444.64°C (rough estimate), a flashing point of 326.8°C, and a refractive index of 1.6290 (estimate) .

Scientific Research Applications

1. Growth of Large-Area Free-Standing Single-Crystalline Films Studies have been conducted on the growth of large-area free-standing single-crystalline films of p-Quinquephenyl . High-quality crystals were grown by slow cooling of a hot chlorobenzene solution . These crystals are of great interest for organic optoelectronics .

Photoluminescence Properties

p-Quinquephenyl is known as a highly stable blue emitter with a high external photoluminescence quantum yield (PLQY) in the crystals . The optical absorption and photoluminescence spectra of solutions and crystalline films were obtained and analyzed .

Solvatochromism

A positive solvatochromic effect was detected in the study of p-Quinquephenyl . Solvatochromism is the ability of a chemical substance to change color due to a change in its environment polarity.

4. Epitaxial Order Driven by Surface Corrugation A 30 nm thick p-Quinquephenyl film was grown by molecular beam deposition on a Cu(110)(2×1)O single crystal surface . The thin film morphology was studied by light microscopy and atomic force microscopy, and the crystallographic structure of the thin film was investigated by X-ray diffraction methods .

Organic Light-Emitting Devices

The molecule p-Quinquephenyl belongs to the class of oligo-phenylenes, which are famous as stable blue emitters in organic light-emitting devices .

Superconducting Properties

In a recent work, it was reported that potassium-doped p-Quinquephenyl crystals exhibit superconducting properties at temperatures below 7.3 K .

Safety and Hazards

When handling p-Quinquephenyl, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, and use personal protective equipment . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

P-Quinquephenyl has been used in the growth of large-area free-standing single-crystalline films . This makes it possible to achieve high electrical and electro-optical characteristics in devices . In the future, p-Quinquephenyl could potentially be used in organic optoelectronics .

Mechanism of Action

Target of Action

p-Quinquephenyl is a unique compound that primarily targets the formation of supramolecular nano-assemblies . It incorporates lateral hydroxyl or methoxyl groups in the center positions and oligo (ethylene oxide)s as the coil segments . These molecules are the primary targets of p-Quinquephenyl and play a significant role in its self-assembling behavior .

Mode of Action

p-Quinquephenyl interacts with its targets through non-covalent interactions . Molecules with lateral methoxyl groups in the rod segments self-assemble into oblique columnar structures in the crystalline phase and transform into nematic phases . On the other hand, molecules with hydroxyl groups in the center of their rod segments self-organize into hexagonal perforated lamellar and oblique columnar nano-structures in the crystalline and liquid crystalline phase, respectively .

Biochemical Pathways

The biochemical pathways affected by p-Quinquephenyl are primarily related to the formation of various supramolecular nano-structures . The lateral methoxyl or hydroxyl groups, present in the center of the rod segments, significantly influence the formation of these structures . The downstream effects include the aggregation of these molecules into nano-ribbons and vesicles in aqueous solutions, depending on their lateral groups and oligo (ethylene oxide) chain lengths .

Pharmacokinetics

The compound’s ability to form various supramolecular nano-structures suggests potential implications for its bioavailability .

Result of Action

The primary result of p-Quinquephenyl’s action is the formation of various supramolecular nano-structures . These structures are formed in both the bulk state and in aqueous solution, demonstrating the compound’s versatile self-assembling behavior . In addition, p-Quinquephenyl has been shown to exhibit superconducting properties when doped with potassium .

Action Environment

The action of p-Quinquephenyl is influenced by environmental factors such as the presence of aqueous solutions and the type of lateral groups present in the rod segments . These factors significantly influence the formation of various supramolecular nano-structures . Furthermore, the superconducting properties of p-Quinquephenyl are observed when the compound is doped with potassium .

properties

IUPAC Name

1,4-bis(4-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-30(22-20-29)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCUOJTVNIHQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184751
Record name p-Quinquephenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Quinquephenyl

CAS RN

3073-05-0
Record name p-Quinquephenyl
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Record name p-Quinquephenyl
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Record name p-Quinquephenyl
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Q & A

A: p-Quinquephenyl, also known as pentaphenyl, has a molecular formula of C30H22 and a molecular weight of 382.51 g/mol. []

ANone: Several spectroscopic techniques have been employed to characterize p-quinquephenyl. These include:

  • UV-Vis spectroscopy: Provides information about the electronic transitions within the molecule and can be used to determine the band gap. Studies have shown absorption peaks around 325 nm and a band gap of 3.27–3.34 eV for p-quinquephenyl derivatives. []
  • Fluorescence spectroscopy: Reveals information about the excited state properties of the molecule. p-Quinquephenyl exhibits strong blue fluorescence, with emission maxima varying depending on the solvent and aggregation state. [, ]
  • Infrared (IR) spectroscopy: Provides information about the vibrational modes of the molecule. Characteristic bands in the region of 680-920 cm-1 have been observed and assigned. []
  • Raman spectroscopy: Complementary to IR spectroscopy, provides information about molecular vibrations. Studies have focused on chain length effects on specific vibrational modes. []
  • NMR spectroscopy: Both 1H and 13C NMR data have been used to confirm the structure and analyze the chemical environment of protons and carbons in p-quinquephenyl and its derivatives. [, ]

ANone: p-Quinquephenyl exhibits various phase transitions depending on temperature:

  • Crystalline phase: At room temperature, p-quinquephenyl exists as a crystalline solid. [, , ] It undergoes a solid-state transition upon cooling to 110 K, attributed to a conformational change from an averaged planar to a static non-planar structure. []
  • Liquid crystalline phases: Upon heating, p-quinquephenyl transitions to a nematic phase and a monotropic smectic A phase before melting. [, , ] The nematic phase exhibits only orientational order, while the smectic A phase possesses both orientational and positional order. []
  • Isotropic phase: At even higher temperatures, p-quinquephenyl transitions to an isotropic liquid. [, ]

A: High-pressure studies using X-ray diffraction have revealed changes in the intermolecular distances and molecular arrangement of crystalline p-quinquephenyl. [, ] These changes influence bulk properties like optical response and charge transport. The bulk modulus of p-quinquephenyl has been determined to be 93 kbar, with a pressure derivative of 7.5. [, ]

A: The solubility of p-quinquephenyl depends on its structure and the presence of substituents. While unsubstituted p-quinquephenyl has limited solubility, derivatives with phenyl or biphenyl side groups exhibit enhanced solubility in organic solvents like tetrahydrofuran and chloroform. [] Introducing alkoxy side chains can further improve solubility. []

ANone: Due to its electronic and structural properties, p-quinquephenyl and its derivatives have been explored for various applications, including:

  • Organic thin film transistors (OTFTs): p-Quinquephenyl exhibits promising field-effect mobility (10-1 cm2/V s) and on/off current ratios (105-106), making it a potential candidate for OTFTs. []
  • Organic light-emitting diodes (OLEDs): Derivatives like perfluoro-1,3,5-tris(p-quinquephenyl)benzene (PF-16Y) have been investigated as electron-transport layers in OLEDs due to their high electron mobility. [, ]
  • Blue-light-emitting materials: Polyamides containing p-quinquephenyl units exhibit strong blue fluorescence, making them suitable for light-emitting applications. []

A: The high degree of molecular ordering observed in p-quinquephenyl films, revealed through X-ray diffraction, is believed to contribute to its good field-effect mobility in OTFTs. [] Longer chain oligophenyls like p-sexiphenyl show even higher mobility, suggesting that increasing the chain length can enhance charge transport properties. []

A: Studies have investigated the interaction of p-quinquephenyl with alkali metals like potassium. [, , ] Doping p-quinquephenyl with potassium leads to interesting electronic changes and potential superconducting behavior. Raman spectroscopy has revealed the formation of bipolarons upon potassium intercalation, highlighting the role of charge transfer in these interactions. [, ]

ANone: Yes, p-quinquephenyl can be chemically modified to create a diverse range of materials. Researchers have successfully synthesized various derivatives, including:

  • Ethynyl-substituted p-quinquephenyls: These derivatives can be further converted into extended fused-ring structures with interesting optical properties. [, ]
  • Alkoxy-substituted p-quinquephenyl polyesters: These polymers exhibit liquid crystalline behavior and have potential applications in areas like displays and sensors. []
  • Polyamides and polyimides: Incorporating p-quinquephenyl units into the polymer backbone results in materials with high thermal stability and solubility in organic solvents. [, ]

A: Studies have demonstrated that externally introduced bromine atoms can steer the on-surface reactions of p-quinquephenyl on copper surfaces. [] The presence of bromine at a specific stoichiometric ratio promotes highly selective trans-dehydrogenation coupling at the meta-C-H site of p-quinquephenyl molecules. This selectivity arises from the influence of bromine on the molecular assembly structure, electronic properties, and adsorption stability of the reacting molecules. []

ANone: Yes, computational chemistry has been employed to study the conformational properties and electronic structure of p-quinquephenyl:

  • Torsional energy calculations: Density functional theory (DFT) calculations have been used to investigate the torsional energy curves of p-quinquephenyl, revealing the energy barriers associated with rotations around the phenyl-phenyl bonds. [] These calculations provide insights into the conformational preferences and flexibility of the molecule.
  • Molecular dynamics simulations: Simulations have been used to understand the dynamic behavior of p-quinquephenyl in different phases and to investigate its self-assembly properties. [, ] These simulations help to elucidate the relationship between molecular structure, intermolecular interactions, and macroscopic properties.

A: p-Quinquephenyl played a crucial role in understanding liquid crystals. Early observations of its liquid crystalline behavior, along with its homologues like p-sexiphenyl, contributed significantly to the development of theories and models describing the behavior of rod-like molecules in liquid crystalline phases. [, ]

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